1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid
Overview
Description
1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid typically involves the following steps:
Activation of β-chloroalcohol: The initial step involves the activation of β-chloroalcohol as a triflate.
Displacement with Cyanide: The triflate ion is then displaced with cyanide in the presence of 18-crown-6 to afford β-chloronitrile.
Formation of Azetidine Ring: The β-chloronitrile undergoes cyclization to form the azetidine ring.
Industrial Production Methods: Industrial production methods for azetidines often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine ring.
Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a building block in drug design and development due to its unique structural features.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers investigate its biological activity and potential therapeutic effects.
Industrial Applications: The compound is used in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s azetidine ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Uniqueness: 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[2-(4-fluorophenyl)acetyl]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c13-10-3-1-8(2-4-10)5-11(15)14-6-9(7-14)12(16)17/h1-4,9H,5-7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOKMECJNPJGNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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